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Introduction: The Challenge of Noise in Electron
Microscopy

Cryo-electron microscopy (cryo-EM) has revolutionized structural biology, yet a primary limiting
factor remains the low signal-to-noise ratio (SNR) of the images.[1] This is a direct
consequence of the low electron doses required to prevent radiation damage to sensitive
biological specimens.[1][2] This inherent noise complicates downstream processing tasks, most
notably particle picking, and can obscure fine structural details, hindering visual interpretation.

[1]3]

Topaz-Denoise is a deep learning-based method designed to reliably and rapidly increase the
SNR of cryo-EM images and cryo-electron tomography (cryo-ET) tomograms.[1][2] By
leveraging a neural network trained on thousands of micrographs from a wide array of imaging
conditions, Topaz has developed general models capable of denoising new datasets without
requiring additional training.[2] This approach significantly improves micrograph interpretability,
facilitates the identification of challenging particle views, and can accelerate data collection by
enabling the use of lower-dose exposures.[1][3]

Core Principle: The Noise2Noise Framework
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A significant challenge in training deep learning models for denoising is the lack of "ground
truth” noiseless images in cryo-EM.[1] Topaz-Denoise cleverly circumvents this by
implementing the Noise2Noise framework.[1][2] The core insight is that the individual movie
frames captured by modern direct electron detectors are independent observations of the same
underlying signal.[1]

By splitting these frames into two independent sets (e.g., even and odd frames) and averaging
them, two distinct micrographs of the same area are generated.[2] These two images contain
the same signal but have different, uncorrelated noise. This pair of noisy images provides the
necessary input for the Noise2Noise training paradigm, where the network learns to remove
noise from one image by using the other as the target, and vice-versa.[2] This allows the model
to learn the statistical properties of the noise and distinguish it from the underlying biological
signal without ever seeing a perfectly clean example.

Noise2Noise Pair Generation
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Caption: The Noise2Noise training framework used by Topaz.

Quantitative Performance

Quantitative assessments demonstrate that Topaz-Denoise significantly enhances the signal-
to-noise ratio compared to raw micrographs and conventional filtering methods.[1] The
performance is typically measured in decibels (dB), where a higher value indicates a better
SNR.

© 2025 BenchChem. All rights reserved. 2/9 Tech Support


https://www.biorxiv.org/content/biorxiv/early/2019/11/12/838920.full.pdf
https://www.benchchem.com/product/b1169500?utm_src=pdf-body
https://www.biorxiv.org/content/biorxiv/early/2019/11/12/838920.full.pdf
https://www.researchgate.net/publication/345997603_Topaz-Denoise_general_deep_denoising_models_for_cryoEM_and_cryoET
https://www.biorxiv.org/content/biorxiv/early/2019/11/12/838920.full.pdf
https://www.researchgate.net/publication/345997603_Topaz-Denoise_general_deep_denoising_models_for_cryoEM_and_cryoET
https://www.researchgate.net/publication/345997603_Topaz-Denoise_general_deep_denoising_models_for_cryoEM_and_cryoET
https://www.benchchem.com/product/b1169500?utm_src=pdf-body-img
https://www.benchchem.com/product/b1169500?utm_src=pdf-body
https://www.benchchem.com/product/b1169500?utm_src=pdf-body
https://www.biorxiv.org/content/biorxiv/early/2019/11/12/838920.full.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1169500?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

Dataset ) Low-Pass Topaz U-net
Imaging Target Raw SNR (dB) .

(EMPIAR ID) Filter SNR (dB) SNR (dB)
T20S

10003 -154 5.7 -3.9
Proteasome

10025 [-galactosidase -15.8 -6.5 -4.9
Influenza

10028 o -16.4 -7.5 -5.9
Hemagglutinin

10059 TRPV1 -16.7 -7.9 -6.2
P. falciparum

10061 _ -16.0 -6.9 -5.3
80S ribosome

10081 y-secretase -16.9 -8.2 -6.5
Brome Mosaic

10180 , -14.9 -5.0 -3.4
Virus
Clustered

10234 _ -17.2 -8.8 -7.0
Protocadherin
Adeno-

10261 associated virus -15.1 -5.3 -3.7
2

10288 Hepatitis A Virus -15.3 -5.6 -4.0

Table based on
data from Bepler
et al., 2019. SNR
was calculated
from manually
annotated signal
and background
regions. Low-
pass filtering was
performed by
binning by a
factor of 16.[1][3]
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Experimental Protocols

Topaz-Denoise can be run as a standalone command-line tool or through integrated graphical
user interfaces in software suites like CryoSPARC and Appion.[1][4]

This is the most common workflow and is recommended for most standard datasets. It utilizes
the general denoising models provided with Topaz.[5]

Methodology:

e Prerequisites: Ensure Topaz is installed and the executable path is known. Complete
upstream processing steps like motion correction and CTF estimation.

» Job Creation:
o Navigate to the Job Builder in CryoSPARC.
o Select the "Topaz Denoise" job.[6]

¢ Input Connection:

o Drag and drop the exposures output from a completed "CTF Estimation" job into the
micrographs input slot of the Topaz Denoise job.[6]

o Parameter Specification:
o Path to Topaz Executable: Provide the absolute path to your Topaz installation.[5]

o Model Selection: Ensure the job is configured to use a "Provided pretrained model". This is
typically the default option.[5]

o Denoising Parameters: Parameters such as Normalize Micrographs can be left at their
default values for initial runs.[5]

» Execution and Output:

o Queue the job to begin processing.
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o Upon completion, the job will output denoised_micrographs.[6] The job log will display
side-by-side comparisons of original and denoised micrographs for visual inspection.[5]

This advanced protocol is for datasets with unique noise characteristics not well-represented by
the general model. It requires the raw movie files.

Methodology:

e Prerequisites: As in Protocol 1, with the addition of having imported the raw movie data into
CryoSPARC.

e Job Creation:
o Select the "Topaz Denoise" job from the Job Builder.[6]
e Input Connection:
o Connect the exposures from "CTF Estimation” to the micrographs input.

o Drag and drop the imported_movies output from the "Import Movies" job into the
training_micrographs input slot.[6] This signals to the job that a new model should be
trained.

o Parameter Specification:
o Path to Topaz Executable: Provide the absolute path.[5]

o Model Selection: The job will automatically switch to training mode because the
training_micrographs input is connected.

o Training Parameters: Adjust parameters like Learning Rate and Number of epochs as
needed. The defaults are often a good starting point.[5]

e Execution and Output:

o Queue the job. The process will first train a new model on your data and then use that
model to denoise the input micrographs.[6]
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o The job will output both denoised_micrographs and a topaz_denoise_model which can be
used for future denoising jobs on similar datasets.[6] A plot of training and validation loss
will also be generated to assess training quality.[5]

© 2025 BenchChem. All rights reserved. 6/9 Tech Support


https://www.benchchem.com/product/b1169500?utm_src=pdf-body
https://guide.cryosparc.com/processing-data/all-job-types-in-cryosparc/deep-picking/topaz/t20s-proteasome-deep-micrograph-denoising-tutorial
https://guide.cryosparc.com/processing-data/all-job-types-in-cryosparc/deep-picking/topaz/job-topaz-denoise-beta
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1169500?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

Input Data

Corrected Micrographs

(Post-CTF)

Raw Movies

Protocol 2: Custom Model Training

Protpcol 1: Pre-trained Model

Pre-trained
General Model

Topaz Denoise Job
(Training Mode)

Denoise with
New Model

Topaz Denoise Job

Outputs & Downstream Analysis

New Trained Model

Denoised Micrographs

Particle Picking

3D Reconstruction

Click to download full resolution via product page

Caption: Experimental workflows for Topaz denoising protocols.
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Application Notes and Best Practices

Primary Application: The principal benefit of denoised micrographs is to improve patrticle
picking, either manually or with deep learning-based pickers like Topaz itself.[6] The
enhanced contrast makes it easier to identify particles, especially those with challenging,
low-SNR views.[3]

Visualization: Denoised micrographs are invaluable for visual inspection of data quality, ice
thickness, and particle distribution. They can help researchers build confidence in the
contents of their micrographs and reduce eye strain.[2]

Impact on Other Steps: Denoising is performed after motion correction and CTF estimation.
It does not affect the performance of these upstream preprocessing steps, nor does it
typically benefit template-based or blob-based pickers.[6]

Downstream Processing: It is generally recommended to use denoised micrographs for
particle picking but to use the original, non-denoised particles for downstream processing
steps like 2D classification, 3D refinement, and reconstruction.[4] While denoising can aid in
particle identification, the process does alter the noise distribution, which can potentially
introduce bias or affect the statistical assumptions of refinement algorithms.[7]

Performance Considerations: In some tests, using denoised images for training a Topaz
particle-picking model did not show a particular advantage over using the original
micrographs.[7] Users are encouraged to test both approaches on a subset of their data to
determine the optimal strategy for their specific project.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Application Notes & Protocols: Micrograph Denoising
with Topaz]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1169500#how-to-perform-micrograph-denoising-with-
topaz]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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